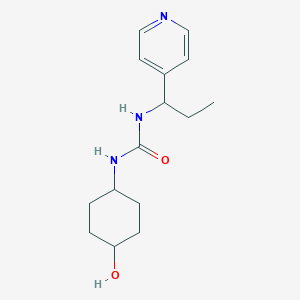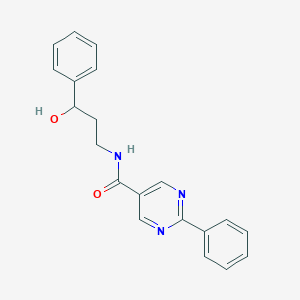![molecular formula C18H18N2O3 B6640426 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide](/img/structure/B6640426.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide, also known as FHQ or Furametpyr, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of quinoline carboxamides and has been found to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of inflammatory mediators in the body. N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide also inhibits the activity of reactive oxygen species (ROS), which can cause damage to cells and tissues.
Biochemical and Physiological Effects
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide is also highly soluble in water, which makes it easy to administer to test subjects. However, one limitation of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide is that it has not been extensively studied in humans, and its long-term effects are not yet known.
Future Directions
There are several future directions for research on N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide. One area of research is the potential use of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide in the treatment of neurodegenerative diseases. Another area of research is the development of new derivatives of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide that may have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide and its potential applications in various fields of research.
Synthesis Methods
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide involves the reaction of 2-methylquinoline-8-carboxylic acid with furfuryl alcohol and sodium hydroxide in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to obtain N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-8-9-13-5-3-6-14(16(13)20-12)17(21)19-11-18(2,22)15-7-4-10-23-15/h3-10,22H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXMKLWRNSQXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC(C)(C3=CC=CO3)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)


![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B6640370.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640384.png)
![1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
![2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol](/img/structure/B6640396.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B6640422.png)
![3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol](/img/structure/B6640432.png)